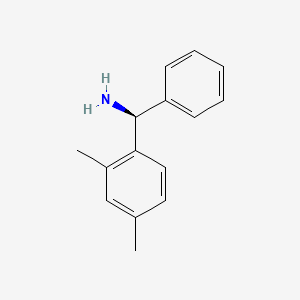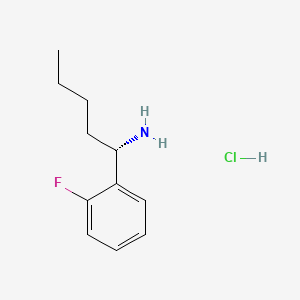
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and an amine group attached to a pentane chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with 1-bromopentane under basic conditions to form (1S)-1-(2-fluorophenyl)pentan-1-amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorophenylpentan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpentanes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
- Used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in the treatment of various medical conditions.
- Studied for its pharmacological properties and effects on the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, leading to modulation of neurotransmitter release and uptake. This interaction results in various physiological and pharmacological effects, including changes in mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)pentan-2-one: Similar structure but with a ketone group instead of an amine group.
1-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2,4-Difluorophenyl)-3-(2-fluorophenyl)-2-thiourea: Contains multiple fluorine atoms and a thiourea group.
Uniqueness:
- The presence of the fluorine atom in (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride imparts unique chemical and biological properties.
- The compound’s specific interaction with neurotransmitter receptors distinguishes it from other similar compounds.
- Its potential applications in various fields of research and industry highlight its versatility and importance.
Propiedades
Fórmula molecular |
C11H17ClFN |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
(1S)-1-(2-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-8-11(13)9-6-4-5-7-10(9)12;/h4-7,11H,2-3,8,13H2,1H3;1H/t11-;/m0./s1 |
Clave InChI |
ITSGXQNRMFLSQN-MERQFXBCSA-N |
SMILES isomérico |
CCCC[C@@H](C1=CC=CC=C1F)N.Cl |
SMILES canónico |
CCCCC(C1=CC=CC=C1F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


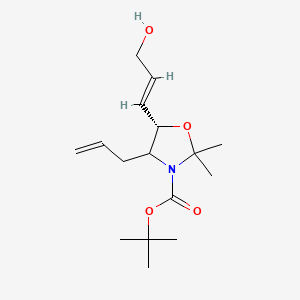
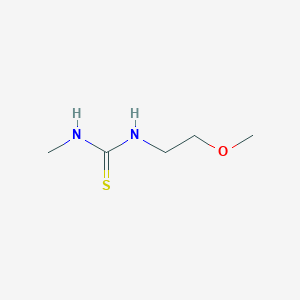
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
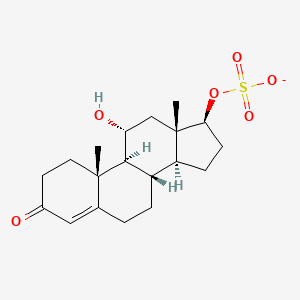
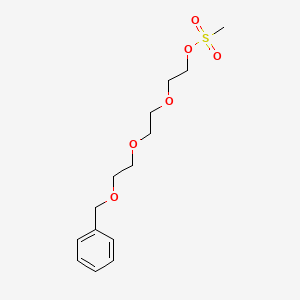

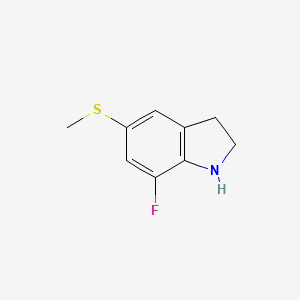
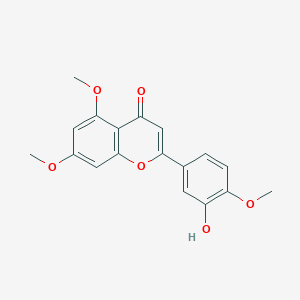

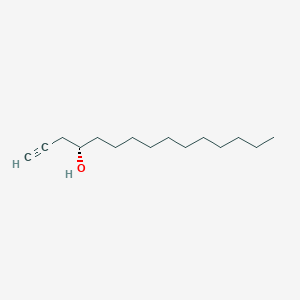
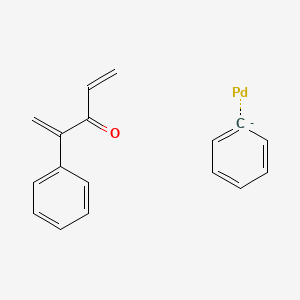
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
